molecular formula C13H17N3O4S B2619431 4-Cyclopropylsulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380141-78-4

4-Cyclopropylsulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2619431
CAS RN: 2380141-78-4
M. Wt: 311.36
InChI Key: YJAWXIKZEVTNHG-UHFFFAOYSA-N
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Description

4-Cyclopropylsulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one , also known by its chemical formula C9H11NO2 , is a synthetic organic compound. Its molecular weight is approximately 165.19 g/mol . This compound features a piperazinone ring with a cyclopropylsulfonyl group and a methoxypyridinyl substituent.


Synthesis Analysis

The synthesis of this compound involves several steps, which may vary depending on the specific synthetic route. Researchers have explored various methods, including radical approaches and boronic ester transformations . Detailed synthetic procedures can be found in relevant literature.


Physical And Chemical Properties Analysis

  • Physical Form : The compound exists as a liquid .
  • Storage Temperature : It should be stored at 4°C .

Safety and Hazards

  • Hazard Statements : The compound poses risks of skin and eye irritation (H315, H318) and inhalation hazards (H335) .
  • Precautionary Measures : Proper protective equipment and handling precautions are essential when working with this substance .

properties

IUPAC Name

4-cyclopropylsulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-20-12-8-10(4-5-14-12)16-7-6-15(9-13(16)17)21(18,19)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAWXIKZEVTNHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropanesulfonyl)-1-(2-methoxypyridin-4-yl)piperazin-2-one

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